REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6](Cl)[N:5]=[CH:4][N:3]=1.C([Sn](CCCC)(CCCC)[C:14]([O:16][CH2:17][CH3:18])=[CH2:15])CCC.[F-].[K+].C(OCC)C>CN(C=O)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[C:6]([C:14]([O:16][CH2:17][CH3:18])=[CH2:15])[N:5]=[CH:4][N:3]=1 |f:2.3,^1:41,60|
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=C1)Cl
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Name
|
|
Quantity
|
2.449 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](C(=C)OCC)(CCCC)CCCC
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
0.094 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
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Name
|
|
Quantity
|
57 mL
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
to cool to room temperature
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Type
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FILTRATION
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Details
|
the solid was filtered
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Type
|
WASH
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Details
|
washed with diethyl ether (×2)
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Type
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CUSTOM
|
Details
|
The filtrate was separated
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Type
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WASH
|
Details
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the organic layer was washed with water
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Type
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CUSTOM
|
Details
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dried under magnesium sulfate
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Type
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CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
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CUSTOM
|
Details
|
The residue was purified by column chromatography (Biotage SP4)
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Type
|
WASH
|
Details
|
eluting with a gradient of 0-20% ethyl acetate and iso-hexane
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Type
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ADDITION
|
Details
|
Product containing fractions
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC(=C1)C(=C)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 564 mg | |
YIELD: CALCULATEDPERCENTYIELD | 45.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |